Cas no 1354799-87-3 (Ilginatinib maleate)

Ilginatinib maleate structure
Ilginatinib maleate structure
商品名:Ilginatinib maleate
CAS番号:1354799-87-3
MF:C25H24FN7O4
メガワット:505.5010
CID:2601739
PubChem ID:56599590

Ilginatinib maleate 化学的及び物理的性質

名前と識別子

    • NS-018 (maleate)
    • NS018 maleate
    • Ilginatinib (maleate)
    • 8P0KTT2T1Z
    • (S)-N2-(1-(4-fluorophenyl)ethyl)-4-(1-methyl-1H-pyrazol-4-yl)-N6-(pyrazin-2-yl)pyridine-2,6-diamine maleate
    • Q27270834
    • (S)-N-(1-(4-Fluorophenyl)ethyl)-4-(1-methyl-1H-pyrazol-4-yl)-N'-(pyrazin-2-yl)pyridine-2,6-diamine maleate
    • 2,6-Pyridinediamine, N2-((1S)-1-(4-fluorophenyl)ethyl)-4-(1-methyl-1H-pyrazol-4-yl)-N6-2-pyrazinyl-, (2Z)-2-butenedioate (1:1
    • NS-018 maleate
    • Ilginatinib maleate
    • CS-5784
    • 2,6-Pyridinediamine, N2-((1S)-1-(4-fluorophenyl)ethyl)-4-(1-methyl-1H-pyrazol-4-yl)-N6-2-pyrazinyl-, (2Z)-2-butenedioate (1:1)
    • (Z)-but-2-enedioic acid;6-N-[(1S)-1-(4-fluorophenyl)ethyl]-4-(1-methylpyrazol-4-yl)-2-N-pyrazin-2-ylpyridine-2,6-diamine
    • HY-19631
    • 1354799-87-3
    • SCHEMBL14954515
    • MS-29388
    • UNII-8P0KTT2T1Z
    • N-[(1S)-1-(4- fluorophenyl)ethyl]-4-(1-methyl-1H-pyrazol-4-yl)-N'-(pyrazin-2-yl)pyridine-2,6-diamine maleate
    • AKOS040733881
    • インチ: 1S/C21H20FN7.C4H4O4/c1-14(15-3-5-18(22)6-4-15)26-19-9-16(17-11-25-29(2)13-17)10-20(27-19)28-21-12-23-7-8-24-21;5-3(6)1-2-4(7)8/h3-14H,1-2H3,(H2,24,26,27,28);1-2H,(H,5,6)(H,7,8)/b;2-1-/t14-;/m0./s1
    • InChIKey: OVAGJAAQMBYZDS-FXSDFHGDSA-N
    • ほほえんだ: FC1C([H])=C([H])C(=C([H])C=1[H])[C@]([H])(C([H])([H])[H])N([H])C1=C([H])C(=C([H])C(N([H])C2C([H])=NC([H])=C([H])N=2)=N1)C1C([H])=NN(C([H])([H])[H])C=1[H].O([H])C(/C(/[H])=C(/[H])\C(=O)O[H])=O

計算された属性

  • せいみつぶんしりょう: 505.18738g/mol
  • どういたいしつりょう: 505.18738g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 4
  • 水素結合受容体数: 11
  • 重原子数: 37
  • 回転可能化学結合数: 8
  • 複雑さ: 620
  • 共有結合ユニット数: 2
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 1
  • 不確定化学結合立体中心数: 0
  • ぶんしりょう: 505.5g/mol
  • トポロジー分子極性表面積: 155

Ilginatinib maleate セキュリティ情報

  • ちょぞうじょうけん:Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month

Ilginatinib maleate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
MedChemExpress
HY-19631-1mg
Ilginatinib maleate
1354799-87-3 99.87%
1mg
¥900 2024-05-25
MedChemExpress
HY-19631-50mg
Ilginatinib maleate
1354799-87-3 97.04%
50mg
¥13500 2023-08-31
ChemScence
CS-5784-50mg
Ilginatinib maleate
1354799-87-3 97.04%
50mg
$870.0 2022-04-27
ChemScence
CS-5784-25mg
Ilginatinib maleate
1354799-87-3 97.04%
25mg
$580.0 2022-04-27
MedChemExpress
HY-19631-25mg
Ilginatinib maleate
1354799-87-3 99.87%
25mg
¥6000 2024-05-25
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajce50278-1mg
Ilginatinib maleate (NS-018 (maleate))
1354799-87-3 98%
1mg
¥1337.00 2023-09-07
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T12266L-1 mg
Ilginatinib maleate
1354799-87-3 99.68%
1mg
¥1372.00 2022-04-26
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T12266L-5 mg
Ilginatinib maleate
1354799-87-3 99.68%
5mg
¥2802.00 2022-04-26
DC Chemicals
DC23131-250 mg
NS-018 maleate
1354799-87-3 >98%
250mg
$1200.0 2022-02-28
DC Chemicals
DC23131-1 g
NS-018 maleate
1354799-87-3 >98%
1g
$2400.0 2022-02-28

Ilginatinib maleate 関連文献

Ilginatinib maleateに関する追加情報

Ilginatinib Maleate (CAS No. 1354799-87-3): A Promising Compound in Oncology

Ilginatinib maleate (CAS No. 1354799-87-3) is a novel small molecule inhibitor that has garnered significant attention in the field of oncology due to its potential therapeutic applications. This compound, also known as BMS-986120, is a selective inhibitor of the fibroblast growth factor receptor (FGFR) family, which plays a crucial role in various cellular processes, including proliferation, differentiation, and survival. The FGFR pathway is frequently dysregulated in several types of cancer, making it an attractive target for therapeutic intervention.

The development of ilginatinib maleate has been driven by the need for more effective and targeted treatments for cancers that exhibit aberrant activation of the FGFR pathway. Preclinical studies have demonstrated that ilginatinib maleate exhibits potent and selective inhibition of FGFR1-4, leading to significant antitumor effects in various cancer models. These findings have paved the way for further clinical investigation.

In recent years, several clinical trials have been conducted to evaluate the safety and efficacy of ilginatinib maleate in patients with advanced solid tumors. One notable phase I/II trial, published in the journal Clinical Cancer Research, reported promising results. The study enrolled patients with advanced or metastatic solid tumors harboring FGFR alterations. The results showed that ilginatinib maleate was well-tolerated, with manageable side effects, and demonstrated clinical activity in a subset of patients with FGFR-driven tumors.

The mechanism of action of ilginatinib maleate involves selective inhibition of the FGFR tyrosine kinase domain, which disrupts downstream signaling pathways such as the MAPK and PI3K/AKT pathways. This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells that rely on FGFR signaling for survival. Additionally, ilginatinib maleate has shown synergistic effects when combined with other targeted therapies and chemotherapy agents, further enhancing its therapeutic potential.

Beyond its direct antitumor effects, ilginatinib maleate has also been investigated for its potential to overcome resistance to other FGFR inhibitors. Resistance to first-generation FGFR inhibitors is a common issue in clinical practice, often due to secondary mutations or alternative signaling pathways. Preclinical studies have demonstrated that ilginatinib maleate can effectively inhibit resistant clones, suggesting its potential as a second-line therapy or combination treatment strategy.

The pharmacokinetic properties of ilginatinib maleate have been extensively studied to optimize its dosing and administration. It has been shown to have good oral bioavailability and a favorable pharmacokinetic profile, allowing for convenient oral administration in clinical settings. The drug's half-life and distribution characteristics make it suitable for once-daily dosing, which enhances patient compliance and convenience.

In addition to its potential as a monotherapy, ilginatinib maleate is being explored in combination with other targeted therapies and immunotherapies. Recent preclinical studies have shown that combining ilginatinib maleate with immune checkpoint inhibitors can enhance antitumor immune responses and improve overall survival in animal models. These findings suggest that ilginatinib maleate may have broader applications beyond its initial indication as an FGFR inhibitor.

The future of ilginatinib maleate looks promising, with ongoing clinical trials aimed at further elucidating its safety and efficacy in various cancer types. The compound's unique mechanism of action and favorable pharmacological properties position it as a valuable addition to the oncology treatment landscape. As research continues to advance, it is anticipated that ilginatinib maleate will play a significant role in improving outcomes for patients with cancers driven by aberrant FGFR signaling.

おすすめ記事

推奨される供給者
atkchemica
(CAS:1354799-87-3)Ilginatinib maleate
CL2651
清らかである:95%+
はかる:1g/5g/10g/100g
価格 ($):問い合わせ
Amadis Chemical Company Limited
(CAS:1354799-87-3)Ilginatinib maleate
A998669
清らかである:99%/99%/99%/99%/99%/99%
はかる:5mg/10mg/25mg/50mg/100mg/250mg
価格 ($):193.0/267.0/392.0/588.0/844.0/1013.0